molecular formula C7H3Cl2F3O3S B6168804 4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride CAS No. 431046-19-4

4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride

Cat. No. B6168804
CAS RN: 431046-19-4
M. Wt: 295.1
InChI Key:
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Description

4-Chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride, also known as 4-CFMBS, is a highly versatile reagent used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 110–111°C and a molecular weight of 298.6 g/mol. It is a useful reagent in the field of organic synthesis due to its ability to form stable complexes with a variety of organic compounds, including alcohols, amines, and carboxylic acids. Additionally, 4-CFMBS has been used in the synthesis of a number of pharmaceuticals, including anticancer drugs and antibiotics.

Scientific Research Applications

4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride has been used in a variety of scientific research applications, including the synthesis of organic compounds and pharmaceuticals, the purification of proteins, and the detection of metal ions. Additionally, it has been used as a reagent for the selective cleavage of peptides and proteins, as well as for the synthesis of peptides and proteins.

Mechanism of Action

4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is an electrophilic reagent, meaning that it can react with electron-rich molecules such as alcohols, amines, and carboxylic acids. It forms covalent bonds with these molecules, resulting in the formation of stable complexes. Additionally, 4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride can react with electron-deficient molecules such as aromatics, resulting in the formation of aryl sulfonates.
Biochemical and Physiological Effects
4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride has been used in a variety of biochemical and physiological studies, including the study of enzymes, proteins, and other biological molecules. It has been used to study the structure and function of proteins, as well as to study the effects of drugs on the human body. Additionally, it has been used to study the effects of various environmental toxins on the human body.

Advantages and Limitations for Lab Experiments

4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride has several advantages for use in laboratory experiments. It is highly soluble in both water and organic solvents, making it easy to work with. Additionally, it is relatively stable and non-toxic, making it safe to use in laboratory settings. However, it is also relatively expensive, making it difficult to use in large-scale experiments. Additionally, it is not very reactive, meaning that it may not be suitable for some applications.

Future Directions

There are a number of potential future directions for the use of 4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride. It has been used in the synthesis of a number of pharmaceuticals, and further research could lead to the development of new drugs. Additionally, it has been used to study the effects of environmental toxins on the human body, and further research could lead to a better understanding of the effects of these toxins. Additionally, it could be used to study the structure and function of proteins, as well as to study the effects of drugs on the human body. Finally, it could be used to develop new methods for the purification of proteins.

Synthesis Methods

The synthesis of 4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride involves the reaction of 4-chlorobenzene-1-sulfonyl chloride with trifluoroacetic acid in an aqueous solution. The reaction is typically carried out at room temperature and is complete within 24 hours. The product is then isolated by filtration and dried in vacuo.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride involves the chlorination of 2-(trifluoromethoxy)benzenesulfonyl chloride using thionyl chloride and phosphorus pentachloride.", "Starting Materials": [ "2-(trifluoromethoxy)benzenesulfonyl chloride", "thionyl chloride", "phosphorus pentachloride" ], "Reaction": [ "To a solution of 2-(trifluoromethoxy)benzenesulfonyl chloride in dry dichloromethane, add thionyl chloride dropwise at 0°C.", "After the addition is complete, stir the reaction mixture at room temperature for 1 hour.", "Add phosphorus pentachloride to the reaction mixture and stir at room temperature for an additional 2 hours.", "Quench the reaction by pouring the mixture onto ice and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain 4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride as a white solid." ] }

CAS RN

431046-19-4

Product Name

4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride

Molecular Formula

C7H3Cl2F3O3S

Molecular Weight

295.1

Purity

95

Origin of Product

United States

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